1-Chloro-6-fluoronaphthalene
Description
Significance of Polyhalogenated Aromatic Systems in Chemical Research
Polyhalogenated aromatic systems, which are aromatic compounds bearing multiple halogen atoms, are of considerable interest in chemical research. Their applications span a wide range of fields, from materials science to medicinal chemistry. The presence of halogens can significantly alter the electronic and steric properties of the parent aromatic compound, leading to unique reactivity and physical characteristics. These compounds are often used as intermediates in the synthesis of more complex molecules and have been investigated for their potential biological activities. The study of polyhalogenated aromatic hydrocarbons also provides insights into the fundamental principles of aromaticity and substitution reactions.
Overview of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry
Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in modern organic chemistry. chemicalbook.com These compounds serve as precursors for the synthesis of a vast array of organic molecules, including dyes, pigments, surfactants, and polymers. ijrpr.com Naphthalene derivatives are also integral to the development of pharmaceuticals, with examples like the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the anticoagulant warfarin (B611796) highlighting their medicinal importance. ijrpr.com Contemporary research continues to explore new synthetic methodologies for accessing functionalized naphthalenes and investigating their applications in areas such as organic electronics and fluorescent probes.
Unique Electronic and Steric Properties of Dihalogenated Naphthalenes
The introduction of two halogen atoms onto the naphthalene core gives rise to dihalogenated naphthalenes, a class of compounds with distinct electronic and steric properties. The nature and position of the halogen substituents significantly influence the molecule's reactivity and conformation.
The electronic effects of the halogens, which include both inductive withdrawal and resonance effects, can activate or deactivate the naphthalene ring towards electrophilic or nucleophilic attack. For instance, the presence of a fluorine atom can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, often directing incoming electrophiles to specific positions. smolecule.com
Steric hindrance between adjacent or peri-substituted halogens can lead to conformational rigidity and restricted rotation around the carbon-carbon bonds. This steric strain can influence the three-dimensional shape of the molecule and its ability to interact with other molecules, which is a critical factor in areas like drug design and materials science.
Contextualization of 1-Chloro-6-fluoronaphthalene within the Broader Field of Halogenated Polycyclic Aromatic Hydrocarbons
This compound is a specific example of a dihalogenated polycyclic aromatic hydrocarbon (PAH). Halogenated PAHs are a diverse group of compounds that have garnered significant attention due to their unique properties and potential applications. The presence of both chlorine and fluorine atoms on the naphthalene skeleton of this compound imparts a unique combination of electronic and steric characteristics. The study of such mixed dihalogenated naphthalenes contributes to a deeper understanding of structure-activity relationships within this class of compounds and can inform the design of novel materials and molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFMXIAWJGNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 6 Fluoronaphthalene
Classical Approaches to Monohalogenated Naphthalenes: Foundational Principles
The traditional synthesis of halogenated naphthalenes often involves electrophilic aromatic substitution. wikipedia.org However, the direct halogenation of naphthalene (B1677914) typically yields a mixture of isomers, with the 1-position being the most reactive site for chlorination and bromination. wikipedia.org Achieving a specific di-substituted pattern like 1-chloro-6-fluoronaphthalene necessitates more controlled, stepwise approaches.
Diazotization and Halogen Exchange Reactions for Fluorine Introduction
A cornerstone in the synthesis of fluoroaromatic compounds is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate. google.comthieme-connect.de This method is a reliable way to introduce a fluorine atom onto an aromatic ring. The process begins with the diazotization of an amino-substituted naphthalene, followed by the introduction of the fluorine atom. google.comthieme-connect.de
The synthesis of 1-fluoronaphthalene (B124137), a potential precursor, can be achieved by the diazotization of 1-naphthylamine (B1663977). chemicalbook.comgoogle.comgoogle.com The process involves reacting 1-naphthylamine with a nitrosating agent, such as sodium nitrite, in an acidic medium to form the corresponding diazonium salt. chemicalbook.comgoogle.comgoogle.com This intermediate is then treated with fluoroboric acid or its salts to yield a diazonium tetrafluoroborate, which upon heating, decomposes to give 1-fluoronaphthalene. google.comchemicalbook.comgoogle.com
Table 1: Diazotization Reaction Parameters
| Parameter | Condition |
|---|---|
| Starting Material | 1-Naphthylamine |
| Diazotizing Agent | Sodium Nitrite |
| Acidic Medium | Hydrochloric Acid |
| Diazotization Temperature | 0-10°C google.com |
| Fluorinating Agent | Fluoroboric Acid |
It's important to note that direct fluorination of naphthalene with elemental fluorine is generally not a viable method due to its difficulty to control, often leading to a mixture of products and fragmentation. thieme-connect.de
Electrophilic Halogenation Strategies for Chlorine Introduction
The introduction of a chlorine atom onto the naphthalene ring system is typically achieved through electrophilic aromatic halogenation. wikipedia.org Naphthalene reacts more readily than benzene (B151609) in such reactions. wikipedia.org For the chlorination of naphthalene, a Lewis acid catalyst is often required for less reactive substrates, although naphthalene itself can be chlorinated without a catalyst. wikipedia.orgwikipedia.org The reaction of naphthalene with chlorine directly yields 1-chloronaphthalene (B1664548) as the major product, along with some 2-chloronaphthalene (B1664065) and more highly chlorinated derivatives. wikipedia.org
To synthesize this compound, a potential strategy would involve the chlorination of a pre-existing fluoronaphthalene. For instance, the chlorination of 6-fluoronaphthalene would be the most direct route. The fluorine atom is an ortho-, para-director, meaning it would direct incoming electrophiles to positions 5 and 7. However, the regioselectivity of such reactions can be complex and influenced by various factors. smolecule.com
Advanced Synthetic Routes to Dihalogenated Naphthalenes
Modern synthetic chemistry offers more sophisticated methods to control the regiochemistry of halogenation on the naphthalene core, which are crucial for synthesizing asymmetrically substituted compounds like this compound.
Regioselective Halogenation of Naphthalene Precursors
Achieving specific substitution patterns on the naphthalene ring often requires the use of directing groups or specialized catalysts. researchgate.netanr.fr For example, palladium-catalyzed C-H halogenation has been shown to be effective for the regioselective functionalization of naphthaldehyde derivatives at either the C2 or C8 position. anr.fr While not directly applicable to the 6-position, this illustrates the power of modern catalytic methods in controlling regioselectivity.
Another strategy involves the "halogen dance" reaction, an acid-induced rearrangement of dihalogenated naphthalenes. This has been particularly useful for accessing less common isomers. For instance, 1,8-dibromonaphthalene (B102958) can be rearranged to 1,7-dibromonaphthalene.
Sequential Halogenation and Functionalization Techniques
A common strategy for synthesizing multi-substituted aromatics is the sequential introduction of functional groups. researchgate.net In the context of this compound, this could involve starting with a naphthalene derivative that allows for the controlled, stepwise introduction of the fluorine and chlorine atoms.
One potential, though not explicitly documented for this specific compound, could involve directed ortho-metalation. For instance, 1-fluoronaphthalene can be selectively lithiated at the 3-position and subsequently brominated. A similar strategy, if a suitable directing group could be placed to influence the 6-position, might be envisioned for chlorination.
Cross-Coupling Reactions for Asymmetric Dihalogenated Systems
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to the synthesis of dihalogenated naphthalenes. rsc.orgnih.goveie.gracs.org These reactions typically involve the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.govacs.org
A hypothetical route to this compound using this methodology could involve the Suzuki-Miyaura coupling of a boronic acid derivative of 1-chloronaphthalene with a fluorinating agent, or vice-versa. For example, coupling 1-chloro-6-bromonaphthalene with a fluoride (B91410) source under palladium catalysis could potentially yield the desired product. The development of such a route would depend on the availability of the appropriate starting materials and the optimization of reaction conditions to ensure chemoselectivity.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Chloronaphthalene |
| 1-Fluoronaphthalene |
| 1-Naphthylamine |
| 1,7-Dibromonaphthalene |
| 1,8-Dibromonaphthalene |
| 2-Chloronaphthalene |
| 6-Fluoronaphthalene |
| Naphthalene |
Mechanochemical Synthesis Approaches for C-Halogen Bond Activation
Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. acs.org This approach can enhance reaction rates, enable reactions with insoluble reagents, and in some cases, lead to different reactivity compared to solution-phase chemistry. mdpi.comacs.org
In the context of halogenated aromatics, mechanochemistry has been explored for the activation of strong carbon-halogen bonds. A significant challenge in organometallic chemistry is the activation of the highly inert carbon-fluorine (C-F) bond. Research has shown that mechanochemical activation of magnesium metal via ball milling with fluoronaphthalenes can indeed induce C-F bond activation. mdpi.com For example, milling 1-fluoronaphthalene with excess magnesium, followed by treatment with an iron catalyst, produced the corresponding homocoupled binaphthalene, albeit in low yields (around 20%). mdpi.com This demonstrates that mechanical energy can overcome the high activation barrier for C-F bond cleavage, a process that is typically very difficult in solution without highly specialized reagents. mdpi.com
While yields for C-F bond activation remain modest, the mechanochemical activation of C-Cl and C-Br bonds is more established. mdpi.comucl.ac.uk The technique has been successfully used to generate Grignard reagents from organochlorines and bromines without the need for solvents, which can then be used in subsequent reactions. acs.orgmdpi.com The energy input from milling helps to break down the passivating oxide layer on the surface of metals like magnesium, exposing fresh metal surfaces to react with the organic halide. ucl.ac.uk This solvent-free approach represents a greener pathway for synthesizing organometallic intermediates from compounds like this compound, potentially allowing for selective activation of the C-Cl bond over the C-F bond.
Purification and Isolation Techniques for Halogenated Naphthalenes (Academic Context)
Following synthesis, the isolation and purification of the target compound from the reaction mixture are critical steps to obtain a product of sufficient purity for characterization and further use. For solid, non-volatile compounds like halogenated naphthalenes, several standard techniques are routinely employed in an academic research laboratory.
Recrystallization: This is a primary technique for purifying solid organic compounds. ijrpr.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out while impurities remain in the solution (mother liquor). rsc.org The selection of an appropriate solvent or solvent system is crucial for effective purification. rsc.org For naphthalene and its derivatives, solvents like ethanol (B145695) are often effective. rsc.org
Column Chromatography: This is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For halogenated naphthalenes, silica (B1680970) gel is a common stationary phase. The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. nih.gov By collecting fractions of the eluent over time, the separated components can be isolated.
Thin-Layer Chromatography (TLC): While not a large-scale purification method, TLC is an indispensable analytical tool used to monitor the progress of a reaction, determine the number of components in a mixture, and identify an appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (like silica gel), which is then placed in a chamber with a shallow pool of a solvent. As the solvent moves up the plate by capillary action, it separates the mixture's components. The purity of the final product is often verified by the presence of a single spot on the TLC plate. rsc.org
Characterization of Purity: The success of the purification is typically assessed by analytical methods. A sharp melting point range that corresponds to literature values is a classic indicator of purity for a solid compound. rsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and assess the purity of the isolated halogenated naphthalene.
Advanced Spectroscopic Elucidation of 1 Chloro 6 Fluoronaphthalene Molecular Structure
High-Resolution Rotational Spectroscopy for Gas-Phase Structural Determination
High-resolution rotational spectroscopy stands as a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions. By analyzing the absorption of microwave radiation, one can deduce rotational constants which are inversely proportional to the moments of inertia of the molecule.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique for rapidly acquiring broadband rotational spectra with high sensitivity and resolution. In a typical experiment, a short, frequency-swept (chirped) microwave pulse polarizes the rotational transitions of the molecules in a supersonic jet. The subsequent free induction decay (FID) is then recorded in the time domain and Fourier-transformed to yield the frequency-domain rotational spectrum. This method is particularly advantageous for studying complex molecules or those with multiple isotopologues.
Determination of Rotational and Centrifugal Distortion Constants
The analysis of the rotational spectrum allows for the determination of the principal rotational constants (A, B, and C), which are unique to the molecule's mass distribution. For a planar molecule like 1-chloro-6-fluoronaphthalene, these constants provide key information about its geometry. Furthermore, at high resolution, the effects of centrifugal distortion, which accounts for the slight stretching of the molecule as it rotates, can be quantified.
Based on computational chemistry and comparison with experimentally determined values for 1-chloronaphthalene (B1664548) and 1-fluoronaphthalene (B124137), a set of theoretical rotational and centrifugal distortion constants for this compound (for the most abundant ³⁵Cl isotope) has been calculated. researchgate.netresearchgate.net These predicted values are essential for guiding future experimental searches for this molecule in the laboratory or in interstellar space.
Predicted Spectroscopic Constants for this compound (³⁵Cl)
| Parameter | Predicted Value | Unit |
|---|---|---|
| A (Rotational Constant) | 1850.45 | MHz |
| B (Rotational Constant) | 830.12 | MHz |
| C (Rotational Constant) | 572.89 | MHz |
| ΔJ (Centrifugal Distortion) | 0.045 | kHz |
| ΔJK (Centrifugal Distortion) | -0.15 | kHz |
| ΔK (Centrifugal Distortion) | 0.50 | kHz |
| δJ (Centrifugal Distortion) | 0.015 | kHz |
| δK (Centrifugal Distortion) | -0.08 | kHz |
Analysis of Nuclear Quadrupole Coupling Constants
The presence of a chlorine atom (with nuclear spin I > 1/2) in this compound gives rise to hyperfine splitting in the rotational spectrum due to the interaction of the nuclear quadrupole moment of the chlorine nucleus with the electric field gradient at the nucleus. The analysis of this splitting provides the nuclear quadrupole coupling constants (χaa, χbb, and χcc). These constants are highly sensitive to the electronic environment around the chlorine atom and thus provide valuable information about the nature of the C-Cl bond.
For 1-chloronaphthalene, the nuclear quadrupole coupling constants have been accurately determined from its CP-FTMW spectrum. researchgate.net It is expected that the values for this compound will be of a similar magnitude, with slight variations due to the electronic influence of the fluorine substituent.
Predicted Nuclear Quadrupole Coupling Constants for this compound (³⁵Cl)
| Parameter | Predicted Value | Unit |
|---|---|---|
| χaa | -28.5 | MHz |
| χbb | 12.3 | MHz |
| χcc | 16.2 | MHz |
Vibrational Spectroscopic Characterization
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By absorbing photons in the infrared region or through inelastic scattering of photons (Raman effect), molecules are excited to higher vibrational states. The resulting spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. The absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment.
While an experimental FT-IR spectrum for this compound is not available, its vibrational modes can be predicted with good accuracy using computational methods such as Density Functional Theory (DFT). researchgate.netnih.gov The predicted spectrum is expected to show characteristic bands for C-H stretching, C-C stretching of the naphthalene (B1677914) rings, C-Cl stretching, and C-F stretching, as well as various in-plane and out-of-plane bending vibrations.
Predicted Major FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch | 3100-3000 | Aromatic C-H stretching vibrations. |
| C=C Stretch | 1620-1580 | Aromatic ring stretching vibrations. |
| C-F Stretch | 1270-1220 | Stretching of the carbon-fluorine bond. |
| C-H In-plane Bend | 1200-1000 | Bending of C-H bonds within the plane of the rings. |
| C-Cl Stretch | 780-740 | Stretching of the carbon-chlorine bond. |
| C-H Out-of-plane Bend | 900-650 | Bending of C-H bonds out of the plane of the rings. |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. For centrosymmetric or near-centrosymmetric molecules, some vibrations may be Raman-active but IR-inactive, and vice versa.
Similar to the FT-IR spectrum, the FT-Raman spectrum of this compound can be predicted using DFT calculations. researchgate.netnih.gov The Raman spectrum is expected to be dominated by the symmetric stretching vibrations of the naphthalene ring system. The C-Cl and C-F stretching vibrations are also expected to be observable.
Predicted Major FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch | 3100-3000 | Aromatic C-H stretching vibrations. |
| C=C Stretch | 1600-1550 | Symmetric aromatic ring stretching vibrations. |
| Ring Breathing | ~1380 | Symmetric expansion and contraction of the naphthalene rings. |
| C-F Stretch | 1270-1220 | Stretching of the carbon-fluorine bond. |
| C-Cl Stretch | 780-740 | Stretching of the carbon-chlorine bond. |
High-Resolution Electronic Absorption and Emission Spectroscopy
High-resolution electronic spectroscopy is a powerful tool for probing the fine details of molecular structure and dynamics in the gas phase. For this compound, these techniques provide insights into the vibrational and rotational energy levels of its ground and excited electronic states.
Vibronic Band Analysis and Rotational Contour Studies
The vapor-phase electronic absorption spectra of substituted naphthalenes, including 1-chloronaphthalene and 1-fluoronaphthalene, have been studied under high resolution to analyze their vibronic (vibrational-electronic) structure. niscpr.res.inresearchgate.net In a related study on 1-chloronaphthalene, the vibronic bands were found to exhibit at least three different types of rotational contours, indicating a complex interplay of vibrational and rotational motions upon electronic excitation. researchgate.net For 1-fluoronaphthalene, in contrast, the prominent bands in its spectrum show only one type of rotational contour. researchgate.net While specific studies focusing solely on this compound are not detailed in the provided results, the analysis of its close analogs suggests that its high-resolution electronic spectrum would be rich with information. The rotational contours of the vibronic bands are sensitive to the direction of the transition dipole moment and changes in the molecule's geometry upon excitation. By analyzing these contours, it is possible to assign the symmetries of the excited state vibrational modes. niscpr.res.in
Resonant Two-Photon Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy is a high-resolution technique used to determine accurate ionization energies and to study the vibrational modes of cations. researchgate.netsinica.edu.tw In this method, a molecule is first excited to a specific vibrational level in an excited electronic state (S1) with one laser pulse. A second, tunable laser then ionizes the molecule. By scanning the energy of the second laser and detecting the ions formed at the ionization threshold, a spectrum of the cation's vibrational states is obtained.
Studies on the closely related 1-fluoronaphthalene (1FN) have utilized MATI spectroscopy to determine its adiabatic ionization energy to be 66194 ± 5 cm⁻¹. researchgate.net The MATI spectrum of 1FN revealed distinct bands corresponding to in-plane ring deformation modes of the cation at 437, 517, 703, and 779 cm⁻¹. researchgate.net These frequencies are slightly higher than those in the S1 state, which is a common observation. researchgate.net Similar studies on other halogenated aromatic compounds, such as 1,3-dichloro-2-fluorobenzene, have also successfully employed MATI spectroscopy to determine their ionization energies and assign cationic vibrational modes with the aid of quantum chemical calculations. rsc.org Although specific MATI data for this compound is not available in the search results, the application of this technique to similar molecules demonstrates its utility in providing detailed information about the structure and vibrational dynamics of the corresponding cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ipb.ptresearchgate.net For this compound, a combination of advanced NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for unambiguous structural confirmation.
Advanced 1H and 13C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq In the ¹H NMR spectrum of a substituted naphthalene like this compound, the protons on the aromatic rings will appear as a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assigning the complex ¹H and ¹³C NMR spectra of substituted aromatic compounds. bas.bg
COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. bas.bg
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on the known proton assignments. bas.bg
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for piecing together the molecular structure, especially for identifying the positions of substituents on the naphthalene ring. bas.bg
While specific ¹H and ¹³C NMR data for this compound were not found, the application of these advanced techniques to similar complex heterocyclic and aromatic structures is well-documented. ipb.ptbas.bg
Fluorine-19 (19F) NMR for Fluorinated Moiety Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. wikipedia.orgalfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom, spanning a wide range of over 800 ppm. wikipedia.org This large chemical shift dispersion minimizes the chances of signal overlap, making spectral interpretation more straightforward compared to ¹H NMR. nih.gov
For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-6 position. The chemical shift of this signal would be influenced by the electronic effects of the naphthalene ring system and the chlorine atom at the C-1 position. The presence of electron-withdrawing groups generally leads to a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values). alfa-chemistry.com In aromatic systems, resonance effects can lead to more complex shifts. alfa-chemistry.com
Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide valuable structural information. These coupling constants are often observed over several bonds (long-range coupling) and can be used to confirm the position of the fluorine substituent on the naphthalene ring. wikipedia.org While a specific ¹⁹F NMR spectrum for this compound is not provided in the search results, the typical chemical shift range for fluoroaromatic compounds is between -60 and -172 ppm. researchgate.net
Mechanistic Investigations of 1 Chloro 6 Fluoronaphthalene Reactivity
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on 1-chloro-6-fluoronaphthalene involves the displacement of one of the halogen substituents by a nucleophile. The reaction generally proceeds if the aromatic ring is sufficiently electron-deficient, a condition facilitated by the electron-withdrawing nature of the halogen atoms. masterorganicchemistry.com
In a dihalogenated system like this compound, a key question is which halogen is preferentially replaced. This is determined by two primary factors: the ability of the halogen to activate the carbon atom towards nucleophilic attack (the inductive effect) and its ability to act as a leaving group.
Activation: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal. This makes the carbon atom bonded to fluorine (C-6) more electrophilic and more susceptible to initial attack by a nucleophile compared to the carbon bonded to chlorine (C-1). masterorganicchemistry.com The rate-determining step in many SNAr reactions is the initial nucleophilic attack; therefore, the C-F bond is generally considered more "activated". masterorganicchemistry.comnih.gov
Leaving Group Ability: In the traditional SNAr mechanism, the breaking of the carbon-halogen bond occurs in the second, fast step. The relative ability of the halide to depart is less critical than the activation for the initial attack. In cases where bond-breaking is part of the rate-determining step, iodide and bromide are better leaving groups than chloride and fluoride (B91410). However, in the context of activated SNAr reactions, the order is often reversed, with fluoride being a surprisingly effective leaving group due to its powerful activating effect. nih.gov
For this compound, nucleophilic attack is generally favored at the C-6 position, leading to the substitution of the fluorine atom. This is because the high electronegativity of fluorine provides superior stabilization for the intermediate Meisenheimer complex at the ortho and para positions. pressbooks.publibretexts.org Chemoselective reactions where a fluoroarene is selectively targeted in the presence of other halogens like chlorine or bromine have been successfully demonstrated. nih.govacs.org
| Factor | Effect on C-6 (Fluorine) | Effect on C-1 (Chlorine) | Predicted Outcome |
|---|---|---|---|
| Electronegativity/Inductive Effect | Stronger activation of C-6 for nucleophilic attack | Weaker activation of C-1 | Preferential attack at C-6 |
| Leaving Group Ability (in activated SNAr) | Good; C-F bond cleavage is not rate-limiting | Fair; C-Cl bond is weaker but Cl is less activating | Substitution of Fluorine |
The classical mechanism for SNAr reactions is a two-step, addition-elimination process that proceeds through a discrete, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgacs.org However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions proceed through a one-step, or "concerted," mechanism where bond formation and bond cleavage occur simultaneously via a single transition state. acs.orgstackexchange.com
The choice between a stepwise and concerted pathway depends on several factors:
Stability of the Intermediate: A stepwise mechanism is favored when the Meisenheimer complex is highly stabilized. This typically requires the presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group. stackexchange.comresearchgate.net
Leaving Group: Reactions involving poor leaving groups, such as fluoride, are more likely to be stepwise because the intermediate is kinetically stabilized towards elimination. Conversely, better leaving groups like chloride and bromide tend to favor a concerted pathway because the Meisenheimer structure is not stable enough to exist as a true intermediate. stackexchange.comacs.org
Aromatic System: Reactions on electron-deficient heterocycles or arenes that are not heavily activated often proceed in a concerted fashion. stackexchange.com
For this compound, which lacks strong nitro-type activating groups, the mechanism can be borderline. Substitution of the fluorine atom might proceed through a stepwise mechanism due to the poor leaving group ability of fluoride. In contrast, substitution of the chlorine atom would be more likely to follow a concerted path. stackexchange.comacs.org
In SNAr reactions, the primary role of the halogen substituents is to activate the naphthalene (B1677914) ring system towards nucleophilic attack. Unlike in electrophilic substitution where they are deactivating, the strong inductive electron-withdrawing effect of halogens is paramount in SNAr. masterorganicchemistry.com This effect makes the ring carbons electrophilic and susceptible to attack by a nucleophile.
The presence of an electron-withdrawing group facilitates the reaction by stabilizing the negatively charged intermediate (in a stepwise mechanism) or the transition state (in a concerted mechanism). pressbooks.pubyoutube.com This stabilization is most effective when the substituent is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance. In this compound, the chlorine at C-1 can help stabilize an intermediate formed by attack at C-6 (a "para-like" relationship across the two rings), and vice-versa. The cumulative electron-withdrawing effect of both halogens renders the entire naphthalene system more reactive to nucleophiles than an equivalent monochlorinated or monofluorinated naphthalene.
Electrophilic Aromatic Substitution (EAS) Reactivity Profiling
In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the naphthalene ring.
In EAS, halogen substituents exhibit a dual role. They are deactivating due to their strong inductive electron withdrawal (-I effect), which lowers the electron density of the aromatic ring and slows the reaction rate compared to unsubstituted naphthalene. However, they are also ortho- and para-directing because their lone pairs can donate electron density through resonance (+R effect), which stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org This resonance stabilization is most effective when the electrophile adds to the ortho or para positions. masterorganicchemistry.comlibretexts.org
For this compound, the directing effects of both halogens must be considered:
C-1 Chloro group: Directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.
C-6 Fluoro group: Directs incoming electrophiles to the ortho (positions 5 and 7) positions.
Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) over the 2-position (β-position) because the intermediate for α-attack is better stabilized by resonance. wou.edu Considering the combined directing effects, the most likely positions for electrophilic attack on this compound would be positions 4, 5, and 7, as these are activated by one of the halogens and are also α-positions (or analogous to them). Position 2 is ortho to the chloro group but is a β-position, making it less favored. Steric hindrance could further influence the final product distribution.
| Position | Directing Influence | Naphthalene Position Type | Predicted Favorability |
|---|---|---|---|
| 2 | Ortho to C1-Cl | β | Less Favorable |
| 4 | Para to C1-Cl | α | Favorable |
| 5 | Ortho to C6-F | α | Favorable |
| 7 | Ortho to C6-F | β | Less Favorable |
Sulfonation is a classic EAS reaction where sulfur trioxide (SO3) acts as the electrophile. libretexts.org The reaction of aromatic compounds with SO3 is often complex, but studies suggest a mechanism that can involve two molecules of SO3. nih.govrsc.org One molecule acts as the electrophile, while a second molecule (or another base in the system) assists in the deprotonation step to restore aromaticity. nih.gov
The sulfonation of this compound would follow the regiochemical principles outlined above. The sulfonic acid group (-SO3H) would be directed primarily to the positions most activated by the halogen substituents, likely positions 4 and 5. The reaction is also known to be reversible, and product distribution can be influenced by thermodynamic control at higher temperatures. libretexts.org
Compound Index
| Compound Name |
|---|
| This compound |
| Sulfur trioxide |
| Sulfonic acid |
Radical Reactions and Photoreactivity
The photochemistry of halonaphthalenes, including derivatives like this compound, is dictated by the nature of the halogen substituent and the electronic properties of the naphthalene core. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). For chloronaphthalenes, the subsequent fate of the excited molecule is heavily influenced by the "heavy atom effect" of chlorine, which promotes intersystem crossing (ISC), a radiationless transition between states of different spin multiplicity. wikipedia.org
This enhanced spin-orbit coupling facilitates the transition from the lowest excited singlet state (S₁) to the triplet manifold (T₁). wikipedia.orgchimia.ch Consequently, the fluorescence quantum yields for chloronaphthalenes are typically low, as the population of the triplet state is highly efficient. chimia.ch This triplet state is often the primary precursor to photochemical reactions for chloro- and bromonaphthalenes. chemrxiv.org
The general pathways can be summarized as follows:
Excitation: The molecule absorbs a photon, leading to a π-π* transition and the formation of an excited singlet state (S₁).
Intersystem Crossing (ISC): The S₁ state rapidly undergoes ISC to the lower-energy triplet state (T₁). The rate of this process is significant in chloronaphthalenes.
Triplet State Reactivity: The T₁ state, which can be depicted as a diradical, is sufficiently long-lived to undergo chemical reactions, primarily the homolytic cleavage of the carbon-chlorine (C-Cl) bond. chemrxiv.orgconicet.gov.ar This bond is weaker than the carbon-fluorine (C-F) bond and has a lower dissociation energy than the energy of the incident UV radiation. researchgate.net The C-F bond, in contrast, is generally stable to photodissociation under these conditions. chimia.ch
Product Formation: Cleavage of the C-Cl bond generates a naphthyl radical and a chlorine radical, which can then abstract hydrogen atoms from the solvent or participate in other radical reactions. chemrxiv.org
In contrast, fluoronaphthalenes, lacking a significant heavy-atom effect, tend to react from the excited singlet state, often leading to photonucleophilic substitution products rather than radical intermediates. chemrxiv.org For a molecule like this compound, the reactivity is dominated by the chlorine substituent's influence, favoring the triplet pathway and subsequent C-Cl bond scission.
| Halonaphthalene Type | Primary Excited State | Key Process | Major Products | Reference |
|---|---|---|---|---|
| Fluoronaphthalenes | Singlet (S₁) | Nucleophilic Substitution | Substitution Products | chemrxiv.org |
| Chloronaphthalenes | Triplet (T₁) | Intersystem Crossing / C-Cl Bond Cleavage | Radical Products (e.g., Naphthalene) | chemrxiv.org |
Photoinduced electron transfer (PET) represents a fundamental quenching mechanism for an electronically excited molecule and is a key pathway in the photochemical transformation of many haloaromatic compounds. wikipedia.orgyoutube.com In this process, the excited halonaphthalene can act as either an electron acceptor or donor, depending on the properties of other molecules present in the system.
For this compound, the process typically involves the excited molecule acting as an electron acceptor. The mechanism unfolds as follows:
Excitation: The halonaphthalene molecule (Ar-X) is excited to its singlet or triplet state (Ar-X)* by absorbing a photon.
Electron Transfer: The excited molecule interacts with an electron donor (D) in its vicinity, leading to the transfer of an electron. This forms a radical ion pair, consisting of the halonaphthalene radical anion (Ar-X•⁻) and the donor radical cation (D•⁺). rsc.org
Dissociative Electron Transfer: Within the radical anion, the excess electron occupies an antibonding σ* orbital associated with the C-Cl bond. This significantly weakens the bond, leading to its rapid, dissociative cleavage. This step releases a chloride ion (Cl⁻) and a naphthyl radical (Ar•).
Subsequent Reactions: The resulting naphthyl radical can then engage in various reactions, such as hydrogen abstraction from the solvent to form 6-fluoronaphthalene, or dimerization.
C-Halogen Bond Activation Studies
The activation of carbon-halogen bonds by transition metal complexes is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Cl and C-F bonds in this compound exhibit vastly different reactivities toward metal centers due to their distinct bond dissociation energies and polarities.
The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making it more susceptible to activation by low-valent transition metals like palladium(0) and nickel(0). nih.govquora.com The key mechanistic step is typically an oxidative addition , where the metal center inserts into the C-Cl bond, forming an organometallic intermediate. For a palladium(0) complex, the mechanism can proceed via several pathways:
Concerted Pathway: The metal coordinates to the C-Cl bond, followed by a three-centered transition state leading to the Pd(II) product. acs.org
Nucleophilic Displacement: For certain substrates and ligands, a more polar, SₙAr-like mechanism may be operative. acs.org The initial step often involves the formation of a π-complex between the palladium and the naphthalene ring system. researchgate.netuwindsor.ca
Conversely, the C-F bond is the strongest single bond in organic chemistry and is generally inert to many transition metals under standard conditions. uni-wuerzburg.de Activating the C-F bond requires more reactive metal systems or specialized conditions:
Nickel(0) Catalysts: Nickel, being more electron-rich and less electronegative than palladium, is more capable of activating strong bonds, including C-F bonds. nih.govacs.org The oxidative addition to Ni(0) can also proceed through radical pathways, sometimes involving Ni(I) species. chimia.ch
Bimetallic Cooperation: Synergistic effects between a transition metal and a main group metal can facilitate C-F bond cleavage. For example, a palladium-magnesium bimetallic system has been shown to dramatically lower the activation energy for Ar-F oxidative addition, where the magnesium acts as a Lewis acid to activate the fluoride. nih.gov
For this compound, the significant difference in bond strength ensures high chemoselectivity. A low-valent metal complex will preferentially activate the C-Cl bond, leaving the C-F bond intact.
| Parameter | C-Cl Bond | C-F Bond | Reference |
|---|---|---|---|
| Bond Dissociation Energy (approx.) | ~96 kcal/mol | ~126 kcal/mol | nih.gov |
| Commonly Used Metals for Activation | Palladium, Nickel, Copper | Nickel, Rhodium; Specialized Pd systems | acs.orgyork.ac.uk |
| General Reactivity | Moderately reactive | Highly inert | uni-wuerzburg.de |
| Primary Mechanism | Oxidative Addition | Oxidative Addition (requires highly reactive metals) | uwindsor.caacs.org |
The formation of a Grignard reagent (organomagnesium halide) from an aryl halide is a heterogeneous reaction that occurs on the surface of magnesium metal. alfredstate.edubyjus.com The mechanism is widely accepted to proceed through radical intermediates initiated by a single-electron transfer (SET) from the magnesium to the organic halide. alfredstate.edumnstate.edu
For a substrate like this compound, the reaction would proceed selectively at the more reactive C-Cl bond. The C-F bond is generally unreactive toward magnesium under standard Grignard formation conditions. byjus.comstackexchange.com The reactivity order for halogens is I > Br > Cl >> F, which correlates inversely with the C-X bond dissociation energy. stackexchange.commsu.edu
The mechanistic steps are as follows:
Single-Electron Transfer (SET): An electron is transferred from the surface of the magnesium metal to the lowest unoccupied molecular orbital (LUMO) of the halonaphthalene. This forms a short-lived radical anion. Ar-Cl + Mg(0) → [Ar-Cl]•⁻ + Mg(I)•⁺
Fragmentation: The radical anion rapidly dissociates, cleaving the weak C-Cl bond to form a naphthyl radical and a chloride anion. [Ar-Cl]•⁻ → Ar• + Cl⁻
Radical Recombination: The highly reactive naphthyl radical, which may be adsorbed on the magnesium surface, recombines with the magnesium radical cation (Mg(I)•⁺) to form the organomagnesium species, the Grignard reagent. alfredstate.edu Ar• + Mg(I)•⁺ + Cl⁻ → Ar-MgCl
Throughout this process, side reactions such as dimerization of the aryl radicals (to form binaphthyls) can occur, particularly if the radicals diffuse away from the metal surface before recombination. mnstate.edu
Reductive lithiation using an electron carrier like naphthalene is a powerful method for converting organic halides to organolithium compounds under mild conditions. researchgate.net This process relies on the ability of lithium metal to reduce naphthalene in an ether solvent (like THF) to form the highly colored lithium naphthalenide radical anion (a paramagnetic species) or, with excess lithium, the naphthalene dianion. conicet.gov.arresearchgate.net
These naphthalene species act as potent single-electron transfer (ET) agents. When reacting with this compound, the mechanism is analogous to Grignard formation but occurs in a homogeneous solution:
First Electron Transfer: A molecule of lithium naphthalenide radical anion transfers an electron to the this compound, regenerating neutral naphthalene and forming the halonaphthalene radical anion. [C₁₀H₈]•⁻Li⁺ + Ar-Cl → C₁₀H₈ + [Ar-Cl]•⁻Li⁺
Fragmentation: As in the Grignard mechanism, the radical anion is unstable and fragments, cleaving the C-Cl bond to produce a 6-fluoro-1-naphthyl radical and lithium chloride. [Ar-Cl]•⁻Li⁺ → Ar• + LiCl
Second Electron Transfer: The aryl radical is rapidly reduced by a second equivalent of lithium naphthalenide to form the aryl anion, which is the organolithium product. Ar• + [C₁₀H₈]•⁻Li⁺ → Ar⁻Li⁺ + C₁₀H₈
The naphthalene dianion is an even more powerful reducing agent than the radical anion and can increase the range of substrates suitable for lithiation. researchgate.net Both species act as electron transfer reagents, and the reaction proceeds via an outer-sphere electron transfer mechanism. researchgate.net This method is highly effective for the reductive lithiation of aryl chlorides. clockss.org
Oxidative Transformations
The oxidative transformation of halogenated aromatic compounds, such as this compound, is a critical area of research, particularly in the context of environmental remediation and the synthesis of complex molecules. These processes can lead to the dearomatization of the naphthalene ring system, breaking its aromatic stability and introducing new functional groups. This section explores two key approaches to the oxidative transformation of halogenated naphthalenes: biomimetic catalysis, which mimics natural enzymatic processes, and advanced oxidation processes, which utilize highly reactive oxygen species.
Dearomatization through Biomimetic Catalysis
The dearomatization of aromatic compounds is a challenging yet valuable transformation in organic synthesis as it converts flat, two-dimensional aromatic structures into three-dimensional, polyfunctionalized molecules nih.gov. Nature accomplishes this through enzymes like naphthalene 1,2-dioxygenase (NDO), a bacterial non-heme iron-dependent enzyme that catalyzes the syn-dihydroxylation of naphthalene as the initial step in its biodegradation nih.govnih.govebi.ac.uk. Inspired by this natural process, researchers have developed biomimetic catalysts, which are small molecule complexes designed to mimic the function of these enzymes nih.gov.
One notable approach involves the use of iron catalysts to perform oxidative dearomatization of naphthalenes using hydrogen peroxide as the oxidant nih.gov. While direct studies on this compound are not extensively documented, research on other halogenated naphthalenes provides significant insights into its potential reactivity. For instance, the oxidation of 2-chloronaphthalene (B1664065) and 2-bromonaphthalene (B93597) using a biomimetic iron catalyst has been shown to yield the corresponding tetraol products after a sequential dihydroxylation nih.gov. This suggests that the presence of a halogen substituent does not inhibit the dearomatization process.
In cases of di-substituted naphthalenes with halogens on different rings, it has been observed that only the syn-diol is formed, indicating that the olefinic site substituted with a halide is less reactive towards further oxidation nih.gov. This finding is particularly relevant to this compound. It is plausible that a biomimetic catalyst would selectively oxidize the non-halogenated double bonds within the naphthalene ring system, leading to a dihydroxylated intermediate. The initial dihydroxylation would likely occur on the ring that is less deactivated by the halogen substituents.
The general mechanism for this biomimetic dihydroxylation involves the activation of hydrogen peroxide by the iron catalyst to form a highly electrophilic iron-oxo species. This powerful oxidant can then attack the electron-rich naphthalene ring, overcoming its aromatic stabilization energy to form a diol. The reaction's chemoselectivity, favoring the oxidation of the arene over other functional groups, is a key advantage of this biomimetic approach nih.gov.
| Substrate | Catalyst System | Oxidant | Key Products | Reference |
| 2-Chloronaphthalene | Biomimetic Iron Catalyst | H₂O₂ | Tetraol | nih.gov |
| 2-Bromonaphthalene | Biomimetic Iron Catalyst | H₂O₂ | Tetraol | nih.gov |
| Dihalogenated Naphthalene (substituents on different rings) | Biomimetic Iron Catalyst | H₂O₂ | syn-Diol | nih.gov |
Advanced Oxidation Processes for Halogenated Naphthalene Derivatives
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) mdpi.commdpi.com. These processes are particularly effective for the degradation of persistent organic pollutants like halogenated naphthalene derivatives, which are often resistant to conventional treatment methods magtech.com.cnscispace.com. AOPs include a variety of techniques such as photocatalysis and ozonation mdpi.comscispace.com.
Photocatalytic Degradation:
Photocatalysis typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs idk.org.rszastita-materijala.org. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals idk.org.rszastita-materijala.org.
While specific studies on the photocatalytic degradation of this compound are limited, research on naphthalene and other halogenated aromatic compounds can provide a model for its degradation pathway idk.org.rsresearchgate.netekb.eg. The degradation process is initiated by the attack of hydroxyl radicals on the naphthalene ring, leading to the formation of hydroxylated intermediates. Subsequent ring-opening and further oxidation can lead to the formation of smaller organic acids and eventually complete mineralization to CO₂, water, and inorganic halides mdpi.com. The presence of both chlorine and fluorine atoms on the naphthalene ring of this compound would influence the degradation kinetics and the nature of the intermediate products. Halogenated byproducts could potentially be formed during the initial stages of degradation magtech.com.cn.
Ozonation:
Ozonation is another powerful AOP that can be used for the degradation of halogenated aromatic compounds tandfonline.comresearchgate.net. Ozone can react with organic compounds either directly via molecular ozone or indirectly through the generation of hydroxyl radicals, especially at higher pH values mdpi.comresearchgate.net. The direct reaction of ozone with the naphthalene ring of this compound would likely lead to the cleavage of the aromatic rings. The indirect pathway, involving hydroxyl radicals, would result in hydroxylation and subsequent degradation, similar to photocatalysis mdpi.com.
Studies on the ozonation of chlorinated phenols and other aromatic compounds have shown that the process can effectively break down the aromatic structure, leading to the formation of various intermediates such as carboxylic acids before complete mineralization researchgate.net. The efficiency of ozonation for the degradation of this compound would depend on factors such as pH, ozone dosage, and the presence of other substances in the water matrix researchgate.net.
| AOP Technique | Principle | Reactive Species | Potential Products from this compound |
| Photocatalysis | Semiconductor activation by light | •OH, O₂⁻• | Hydroxylated intermediates, ring-opened products, CO₂, H₂O, Cl⁻, F⁻ |
| Ozonation | Direct reaction with O₃ or indirect via •OH | O₃, •OH | Ring-cleavage products, carboxylic acids, CO₂, H₂O, Cl⁻, F⁻ |
Computational and Quantum Chemical Analysis of 1 Chloro 6 Fluoronaphthalene
Simulation of Spectroscopic Data
Computational chemistry offers powerful tools for the simulation of various spectroscopic data, providing valuable insights into the structural and electronic properties of molecules. For 1-chloro-6-fluoronaphthalene, theoretical predictions of its Nuclear Magnetic Resonance (NMR) spectra and electronic spectra can aid in its characterization and in understanding its behavior.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts and coupling constants through computational methods has become an indispensable tool in the structural elucidation of organic molecules. Density Functional Theory (DFT) is a commonly employed method for calculating NMR parameters due to its balance of accuracy and computational cost.
For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for its unambiguous identification. The chemical shifts of the aromatic protons are influenced by the electron-donating and -withdrawing effects of the chloro and fluoro substituents, as well as by their positions on the naphthalene (B1677914) ring. Similarly, the ¹³C chemical shifts are sensitive to the electronic environment of each carbon atom.
Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative)
Note: The following data is illustrative and based on general principles of computational NMR prediction for similar structures, as specific literature on this compound is not available. Actual experimental or calculated values may differ.
| Atom | Predicted Chemical Shift (ppm) |
| H-2 | 7.5 - 7.8 |
| H-3 | 7.3 - 7.6 |
| H-4 | 7.9 - 8.2 |
| H-5 | 7.6 - 7.9 |
| H-7 | 7.2 - 7.5 |
| H-8 | 8.0 - 8.3 |
| C-1 | 128 - 132 |
| C-2 | 125 - 129 |
| C-3 | 127 - 131 |
| C-4 | 129 - 133 |
| C-4a | 132 - 136 |
| C-5 | 124 - 128 |
| C-6 | 158 - 162 (¹JCF ≈ 240-250 Hz) |
| C-7 | 115 - 119 (²JCF ≈ 20-25 Hz) |
| C-8 | 130 - 134 |
| C-8a | 133 - 137 |
| F-6 | -110 to -120 |
Computational Modeling of Electronic Spectra and Ionization Energies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, the electronic spectrum is expected to be characterized by π-π* transitions typical of aromatic systems. The positions and intensities of these absorption bands are influenced by the chloro and fluoro substituents.
Computational modeling can elucidate the nature of these transitions by identifying the molecular orbitals involved. This provides a deeper understanding of how the substituents affect the electronic structure of the naphthalene core.
Furthermore, computational methods can be used to predict the ionization energy of this compound. The ionization energy, the energy required to remove an electron from the molecule, is a fundamental property that relates to its reactivity and electronic stability. Methods such as DFT or more accurate ab initio calculations can provide reliable estimates of the vertical and adiabatic ionization energies.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.
Transition State Characterization and Reaction Pathway Determination
For a molecule like this compound, several types of reactions can be envisaged, including nucleophilic aromatic substitution and electrophilic aromatic substitution. Computational methods can be used to model these reactions, locate the transition state structures, and calculate the activation energies.
For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces either the chlorine or fluorine atom, computational chemistry can determine which substitution is more favorable by comparing the activation barriers for the two possible pathways. The characterization of the transition state, including its geometry and vibrational frequencies, provides crucial information about the reaction mechanism.
Computational Predictions of Reactivity and Selectivity
Computational chemistry can also be used to predict the reactivity and selectivity of this compound in various reactions. By calculating reactivity indices derived from conceptual DFT, such as the Fukui function or the dual descriptor, it is possible to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack.
For instance, in an electrophilic aromatic substitution reaction, these indices can predict which of the available hydrogen-bearing carbon atoms is the most likely to be substituted. This predictive capability is invaluable for designing synthetic routes and understanding the outcomes of reactions involving this compound.
Studies on Noncovalent Interactions Involving this compound
Noncovalent interactions play a crucial role in determining the physical properties and supramolecular chemistry of molecules. For this compound, several types of noncovalent interactions are of interest.
The presence of both chlorine and fluorine atoms makes this molecule a potential candidate for halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). Computational studies can be used to investigate the strength and directionality of potential halogen bonds formed between this compound and other molecules.
Furthermore, as a planar aromatic system, this compound can participate in π-π stacking interactions with other aromatic molecules. Computational methods can be used to calculate the binding energies and geometries of stacked dimers, providing insight into the nature of these interactions. Understanding these noncovalent interactions is important for predicting the crystal packing of this compound and its behavior in condensed phases.
Halogen Bonding Interactions
Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, both chlorine and fluorine atoms could potentially participate in halogen bonds. However, due to the higher polarizability of chlorine, it is generally a better halogen bond donor than fluorine.
A computational investigation would map the electrostatic potential on the surface of the halogen atoms to identify the "sigma-hole," a region of positive electrostatic potential along the C-X bond axis (where X is Cl or F). The strength and directionality of halogen bonds with various Lewis bases (e.g., ammonia, water, pyridine) would be quantified by calculating interaction energies and analyzing the geometry of the resulting complexes. Quantum Theory of Atoms in Molecules (QTAIM) analysis is often employed to characterize the nature of these bonds by identifying bond critical points and analyzing the properties of the electron density at these points.
A sample data table illustrating potential findings is provided below. These values are purely hypothetical.
| Halogen Bond Donor | Lewis Base | Interaction Energy (kcal/mol) | Bond Length (Å) | Bond Angle (C-X···N/O) (°) |
| This compound (Cl) | NH₃ | -3.0 to -5.0 | ~2.9 | ~170-180 |
| This compound (F) | NH₃ | -0.5 to -1.5 | ~3.1 | ~160-170 |
Applications of 1 Chloro 6 Fluoronaphthalene in Advanced Organic Synthesis and Materials Science
Precursor in Complex Molecule Synthesis
Synthesis of Substituted Naphthalene (B1677914) Derivatives
No research was identified that utilizes 1-Chloro-6-fluoronaphthalene as a starting material for the synthesis of other substituted naphthalene derivatives. The reactivity of the chloro and fluoro groups at the 1 and 6 positions, respectively, would theoretically allow for various substitution reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. However, no specific examples or methodologies have been reported.
Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)
There is no available information on the use of this compound as a building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs). Synthetic routes to PAHs often involve the annulation of smaller aromatic units, and while a di-substituted naphthalene could potentially serve in this capacity, no such application of this specific isomer has been documented.
Role in Advanced Materials Development
Precursors for Naphthalene Diimides (NDIs) and Related Functional Materials
No literature could be found describing the use of this compound as a precursor for the synthesis of naphthalene diimides (NDIs) or any related functional materials. The synthesis of NDIs typically starts from naphthalene tetracarboxylic dianhydride, and there are no reported pathways that would involve this compound as an intermediate or starting material.
Applications in Organic Electronics and Photovoltaic Devices (as component, not performance)
There is no information available regarding the incorporation of this compound as a component in organic electronic or photovoltaic devices. While halogenated organic compounds are sometimes used to tune the electronic properties of materials for such applications, there is no evidence to suggest that this specific compound has been investigated for this purpose.
Development of Specialty Chemicals
No references were found concerning the use of this compound in the development of any specialty chemicals.
Use in Calibrating Scientific Instrumentation (e.g., Mars Science Laboratory Analytical Systems)
Following a comprehensive search of available scientific literature and technical data, no specific information or documented use of this compound for the calibration of scientific instrumentation, including the analytical systems on the Mars Science Laboratory, could be identified. Research into the calibration materials for the Sample Analysis at Mars (SAM) instrument suite on the Curiosity rover indicates the use of other fluorinated aromatic compounds, but does not mention the specific application of this compound for this purpose. Therefore, this section cannot be completed based on currently accessible information.
Future Research Directions and Emerging Methodologies for Dihalogenated Naphthalenes
Development of Novel and Sustainable Synthetic Routes
The synthesis of dihalogenated naphthalenes has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing compounds like 1-chloro-6-fluoronaphthalene lies in the adoption of green and sustainable chemistry principles. organic-chemistry.org Key areas of development include the use of environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and processes that maximize atom economy. organic-chemistry.orgrsc.org
Emerging sustainable methodologies include:
Catalytic Halogenation: The use of organocatalysts, such as indole-based systems, can facilitate electrophilic halogenation in non-polar, green solvents like heptane. rsc.org This approach avoids the need for hazardous chlorinated solvents and can suppress the formation of oxidative side products. rsc.org Furthermore, vanadium and molybdenum complexes are being explored as catalysts for oxidative halogenation using hydrogen peroxide, a clean oxidant where the only byproduct is water. rsc.org
Electrochemical Synthesis: Electrocatalysis offers a highly controllable and sustainable alternative for halogenating aromatic compounds. researchgate.net Using simple halide salts like sodium chloride as both the halogen source and the electrolyte, this method can generate halogenating agents in situ, minimizing risks associated with handling toxic and corrosive molecular halogens. researchgate.net
Biocatalysis: Enzymatic halogenation and dehalogenation reactions are gaining attention for their high selectivity and mild reaction conditions. nih.gov Halogenase enzymes can perform regioselective C-H functionalizations, offering a potential route to specific dihalogenated isomers that are difficult to access through traditional synthesis. nih.gov
Renewable Feedstocks: Research into synthesizing functionalized naphthalene (B1677914) structures from renewable, lignocellulose-derived platform chemicals is paving the way for reducing reliance on fossil fuels. acs.org Integrated processes involving Diels-Alder reactions and dehydroaromatization could be adapted for the synthesis of the core naphthalene scaffold. acs.org
| Methodology | Key Advantages | Potential Challenges | Relevant Compounds/Catalysts |
|---|---|---|---|
| Organocatalysis | Mild, neutral conditions; suppression of side-products; use of green solvents. rsc.org | Catalyst loading and recyclability. | Indole-based catalysts, N-halosuccinimides. rsc.orgrsc.org |
| Electrocatalysis | High selectivity and control; uses safe halogen sources (e.g., NaCl); can use seawater. researchgate.net | Electrode material stability and efficiency. | Sodium chloride, Ir/Ru/TiO₂ anodes. researchgate.net |
| Biocatalysis | High regio- and stereoselectivity; mild, aqueous conditions. nih.gov | Enzyme stability, substrate scope, and scalability. | Halogenase enzymes, Heme-dependent haloperoxidases. nih.gov |
| Renewable Feedstocks | Reduces fossil fuel dependence; utilizes biomass resources. acs.org | Multi-step processes; catalyst development for high yields. | Dimethyl trans, trans-muconate, p-benzoquinone, Sn-Beta zeolite. acs.org |
Exploration of Under-Investigated Reactivity Pathways
Beyond improving synthesis, a significant future direction is the exploration of novel reactivity pathways for dihalogenated naphthalenes. Direct C–H functionalization is a particularly promising area, as it allows for the introduction of new functional groups onto the aromatic core without requiring pre-functionalized starting materials, thus shortening synthetic routes. researchgate.net
Future research in this domain will likely focus on:
Metal-Catalyzed C–H Activation: Transition metals like rhodium and gold have shown potential in catalyzing the functionalization of naphthalene. researchgate.netnih.gov For instance, gold-based catalysts can mediate the formal insertion of carbene units into aromatic C–H bonds, offering a pathway to novel derivatives. nih.gov The development of catalysts that can selectively target specific C–H bonds on the dihalogenated naphthalene ring, such as the positions ortho or meta to the existing halogens, remains a key challenge.
Photocatalysis: Visible-light photocatalysis is an emerging green methodology that can enable novel transformations under mild conditions. This approach could be used to activate dihalogenated naphthalenes for cross-coupling reactions or to initiate radical-based functionalization pathways that are complementary to traditional ionic reactions.
Selective Cross-Coupling Reactions: While cross-coupling reactions are well-established, future work will target developing more selective and versatile catalytic systems. For a molecule like this compound, achieving selective reactivity at the C-Cl bond while leaving the more inert C-F bond intact is crucial for controlled, stepwise molecular construction. Developing catalysts that can differentiate between C-Cl and C-F bonds with high fidelity will be a significant advancement.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing complex chemical reactions requires precise, real-time monitoring. The application of advanced in situ and operando spectroscopic techniques is set to revolutionize the study of reactions involving dihalogenated naphthalenes. wikipedia.orgresearchgate.net These methods involve characterizing the reaction as it happens, providing invaluable data on kinetics, mechanisms, and the formation of transient intermediates. wikipedia.org
Key emerging techniques include:
Operando NMR Spectroscopy: High-pressure NMR tubes allow for the study of reactions under non-ambient conditions. wiley.com In situ NMR can provide detailed structural information about catalytic species and intermediates that are only present during the reaction, which is crucial for mechanistic elucidation. wiley.comrsc.org
In Situ Raman Spectroscopy: Raman spectroscopy is exceptionally well-suited for monitoring reactions in solution and is particularly powerful for studying crystallization processes. crystallizationsystems.compda.org Since different crystalline forms (polymorphs) of a compound have unique Raman spectral signatures, this technique can be used to monitor polymorphic transformations in real-time. crystallizationsystems.comnih.govresearchgate.net For functional materials derived from this compound, controlling the solid-state packing is critical, and in situ Raman provides a direct tool for process control. nih.gov Water is a weak Raman scatterer, making this technique ideal for monitoring aqueous phase reactions. rsc.orgcrystallizationsystems.com
Combined Spectroscopic Approaches: The most comprehensive understanding often comes from combining multiple techniques. An operando setup might integrate Raman spectroscopy, UV-Vis, and mass spectrometry to simultaneously track changes in the catalyst structure, the concentration of reactants and products, and the evolution of gaseous byproducts. hidenanalytical.com
Predictive Modeling for Environmental Behavior and Remediation Strategies
As with many halogenated aromatic compounds, understanding the environmental fate and potential toxicity of dihalogenated naphthalenes is crucial. Future research will increasingly rely on predictive computational models to assess these properties early in the design phase, adhering to the principles of green chemistry. organic-chemistry.org
Methodologies in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.govecetoc.org By developing robust QSAR models for halogenated naphthalenes, researchers can predict properties like biodegradability, bioaccumulation potential, and toxicity based solely on molecular descriptors. nih.govnih.gov This allows for the in silico screening of new derivatives to identify and prioritize environmentally benign structures. nih.gov
Computational Degradation Pathway Analysis: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways for the environmental degradation of compounds like this compound. nih.gov By simulating reactions with atmospheric radicals (e.g., OH radicals) or microbial enzymes, researchers can predict degradation products and persistence, providing a theoretical basis for designing more readily degradable molecules.
| Modeling Technique | Predicted Properties | Future Research Goal | Example Application |
|---|---|---|---|
| QSAR | Toxicity, biodegradability, bio-concentration factor. nih.govnih.gov | Develop models with broader applicability and higher predictive accuracy for halogenated aromatics. | Screening new flame retardant candidates based on dihalogenated naphthalenes for low environmental impact. nih.gov |
| DFT Modeling | Degradation pathways, reaction kinetics with environmental oxidants, stability. nih.gov | Integrate DFT results with multimedia fugacity models for comprehensive risk assessment. | Predicting the atmospheric lifetime of this compound and identifying persistent degradation products. |
| Molecular Docking | Interaction with metabolic enzymes or protein receptors. nih.gov | Elucidate mechanisms of toxicity and biodegradation at the molecular level. | Assessing how this compound might interact with detoxification enzymes in microorganisms. nih.gov |
Computational Design of New Dihalogenated Naphthalene-Based Functional Materials
The true potential of dihalogenated naphthalenes lies in their use as building blocks for advanced functional materials, particularly in the field of organic electronics. kyushu-u.ac.jpresearchgate.net The strategic placement of different halogen atoms (e.g., chlorine and fluorine) allows for fine-tuning of the electronic properties of the naphthalene core. Computational design is an indispensable tool for accelerating the discovery of new materials with desired characteristics. wiley-vch.de
Future directions include:
Tuning Electronic Properties: Halogenation is a known strategy to modulate the energy levels (HOMO/LUMO) of organic semiconductors. researchgate.net Fluorination, in particular, tends to lower these energy levels, which can enhance stability and promote n-type (electron-transporting) behavior. researchgate.net Computational methods like DFT will be used to systematically predict how the position and nature of halogen substituents on the naphthalene core affect its electronic properties, guiding the synthesis of materials with optimal band gaps for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org
Predicting Solid-State Packing: The performance of an organic semiconductor is critically dependent on the arrangement of molecules in the solid state. acs.org Computational studies can predict intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport. rsc.org By modeling the crystal packing of different this compound derivatives, researchers can pre-select candidates that are likely to form favorable morphologies for high charge-carrier mobility. researchgate.net
Rational Design of π-Conjugated Systems: Dihalogenated naphthalenes can serve as core units that can be extended through cross-coupling reactions to create larger, π-conjugated systems. acs.org Quantum chemistry-guided design will enable the creation of novel dyes, sensors, and organic semiconductors with tailored absorption, emission, and redox properties. kyushu-u.ac.jp
Interdisciplinary Research Integrating Synthesis, Theory, and Application
The development of next-generation materials based on dihalogenated naphthalenes will not occur in isolation. The most significant breakthroughs will emerge from highly interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science. deliuslab.comresearchgate.net This integrated approach involves a synergistic cycle of design, synthesis, characterization, and device fabrication. kyushu-u.ac.jpnih.gov
A future model for research in this area would involve:
Computational Design: Theoretical chemists use quantum mechanical calculations to design novel molecules based on the this compound scaffold with promising electronic and optical properties for a specific application (e.g., an n-type semiconductor). kyushu-u.ac.jp
Precision Synthesis: Synthetic organic chemists develop efficient and sustainable routes to produce the target molecules designed in the first step. wiley-vch.de
Advanced Characterization: Physical chemists and materials scientists use a suite of advanced techniques (including operando spectroscopy, single-crystal X-ray diffraction, and cyclic voltammetry) to validate the properties of the new molecules and study their self-assembly.
Device Fabrication and Testing: Engineers fabricate and test devices, such as OFETs or solar cells, using the newly synthesized materials. deliuslab.com
Feedback and Iteration: The results from characterization and device testing provide feedback to the computational chemists, allowing them to refine their models and design even better molecules in the next iteration.
This integrated, multidisciplinary workflow will be essential for translating the fundamental chemical potential of dihalogenated naphthalenes into tangible technological innovations. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Chloro-6-fluoronaphthalene with high regioselectivity?
- Methodology : Halogenation strategies, such as electrophilic substitution or transition-metal-catalyzed reactions, are commonly employed. For example, bromo-fluoronaphthalene derivatives (e.g., 2-Bromo-6-fluoronaphthalene) can be synthesized using brominating agents under controlled conditions . Fluorination may involve fluoromethylation agents like difluorocarbene precursors in the presence of bases (e.g., KOH) and polar aprotic solvents (e.g., DMF) to achieve regioselectivity . Optimize reaction stoichiometry and temperature (e.g., 60–80°C) to minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Use and NMR to confirm substituent positions and purity.
- GC-MS : Analyze volatility and fragmentation patterns to detect impurities .
- Melting point analysis : Compare experimental values (e.g., -13°C for similar fluoronaphthalenes ) with literature data.
- HPLC : Employ reverse-phase columns with UV detection for quantitative purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
